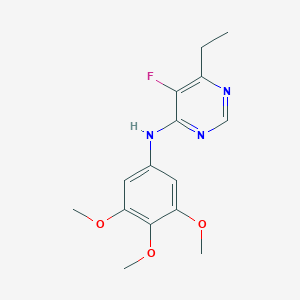

4-Benzyl-1-(3-fluorophenyl)sulfonylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including derivatives similar to 4-Benzyl-1-(3-fluorophenyl)sulfonylpiperidine, involves multiple steps that require precise control over reaction conditions to achieve the desired product. For example, Ramazan Ulus et al. (2013) described the synthesis of novel acridine and bis acridine sulfonamides with inhibitory activity against carbonic anhydrase isoforms, starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, indicating the complexity and versatility of sulfonamide synthesis routes (Ulus et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their chemical reactivity and biological activity. Sarojini et al. (2013) conducted a comprehensive study on the structure, spectroscopic properties, and theoretical analysis of a sulfonamide compound, providing insights into the electronic and geometric configurations that influence the compound's interactions and stability (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that modify their structure and functional capabilities. For instance, Zhengbiao He et al. (2015) explored the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides, demonstrating the reactivity of sulfonamide compounds towards creating new chemical entities with potential applications (He et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are essential for their practical applications. Choi et al. (2010) reported on the crystal structure of a sulfonamide compound, revealing how molecular packing and intermolecular interactions affect its physical properties (Choi et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are pivotal in their application across various domains. The study by Ghorab et al. (2017) on sulfonamide derivatives highlights the importance of understanding these properties for the development of antimicrobial agents (Ghorab et al., 2017).

Applications De Recherche Scientifique

Inhibitory Activity Against Carbonic Anhydrase Isoforms

- A study explored the synthesis of novel acridine and bis acridine sulfonamides, including derivatives related to 4-Benzyl-1-(3-fluorophenyl)sulfonylpiperidine, for their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. The compounds showed promising inhibitory activity, with potential implications for treating conditions associated with these enzymes (Ulus et al., 2013).

Applications in Organic Synthesis

- Research on fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrated the synthetic versatility of sulfonamide derivatives, suggesting potential applications in the development of novel organic synthesis methodologies (He et al., 2015).

Proton Exchange Membranes for Fuel Cells

- Studies on poly(arylene ether sulfone)s and sulfonated block copolymers, including those derived from fluoro-substituted benzophenones, have shown their potential as high-performance materials for proton exchange membranes in fuel cells, highlighting their thermal and chemical stability, as well as high proton conductivity (Kim et al., 2008); (Bae et al., 2009).

Antimicrobial Activity

- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to this compound, were synthesized and showed promising antimicrobial activity, indicating potential for development as new antimicrobial agents (Janakiramudu et al., 2017).

Synthesis and Property Studies

- Research into the synthesis and properties of novel sulfonated poly(ether ether ketone) materials, including those with pendant carboxyl groups, has demonstrated their potential for direct methanol fuel cell applications, highlighting their selectivity, ion-exchange capacity, and methanol permeability characteristics (Li et al., 2009).

Propriétés

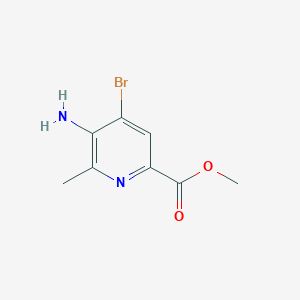

IUPAC Name |

4-benzyl-1-(3-fluorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c19-17-7-4-8-18(14-17)23(21,22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAFSHKKHLNKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)